molecular formula C10H14N2O3 B13509286 2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid

2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid

Cat. No.: B13509286
M. Wt: 210.23 g/mol
InChI Key: HXIMLVCKQAAAMQ-UHFFFAOYSA-N
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Description

2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazoles is through the cycloaddition of hydrazines with 1,3-diketones or their equivalents . The reaction conditions often involve mild temperatures and the use of catalysts such as silver or copper salts .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxan-4-yl group and acetic acid moiety may also contribute to the compound’s overall activity by enhancing binding affinity or solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid is unique due to the presence of both the oxan-4-yl group and the acetic acid moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-[2-(oxan-4-yl)pyrazol-3-yl]acetic acid

InChI

InChI=1S/C10H14N2O3/c13-10(14)7-9-1-4-11-12(9)8-2-5-15-6-3-8/h1,4,8H,2-3,5-7H2,(H,13,14)

InChI Key

HXIMLVCKQAAAMQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C(=CC=N2)CC(=O)O

Origin of Product

United States

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